

Application Notes: The Claisen Rearrangement of 1-(allyloxy)-4-bromobenzene

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Compound of Interest

Compound Name: 1-(Allyloxy)-4-bromobenzene

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Introduction

The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis, categorized as a¹[1]-sigmatropic rearrangement.[1][2][3][4][5] Discovered by Rainer Ludwig Claisen in 1912, this concerted, intramolecular process typically involves the thermal rearrangement of an allyl vinyl ether to a γ,δ -unsaturated carbonyl compound.[2][3][5] A significant variation is the aromatic Claisen rearrangement, where an allyl aryl ether isomerizes upon heating to form an ortho-substituted phenol.[1][4]

This document focuses on the specific application of the aromatic Claisen rearrangement to **1-(allyloxy)-4-bromobenzene**. In this reaction, the substrate undergoes a pericyclic rearrangement to exclusively form 2-allyl-4-bromophenol. The presence of the bromine atom at the para position blocks the alternative reaction pathway, making this a highly regioselective transformation. The reaction proceeds through a highly ordered, cyclic transition state, leading to the formation of a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol product.[1][3][4] This transformation is a key step in the synthesis of various functionalized phenolic compounds, which are valuable building blocks in medicinal chemistry and materials science.[6]

Mechanism of Rearrangement

The Claisen rearrangement of **1-(allyloxy)-4-bromobenzene** is a concerted, pericyclic reaction that proceeds through a six-membered, chair-like transition state.[2][4][7] The reaction is

intramolecular and follows first-order kinetics.[\[1\]](#) The mechanism involves the following key steps:

- **[1][1]-Sigmatropic Shift:** Upon heating, the allyl group of **1-(allyloxy)-4-bromobenzene** undergoes a[\[1\]\[1\]](#)-sigmatropic rearrangement. The C3 of the allyl group forms a new sigma bond with the C2 (ortho position) of the benzene ring, while the C1-O sigma bond cleaves. This occurs in a single, concerted step.
- **Intermediate Formation:** This concerted process leads to the formation of a non-aromatic intermediate, a 6-allyl-4-bromo-cyclohexa-2,4-dien-1-one.[\[3\]\[5\]](#)
- **Tautomerization (Rearomatization):** The dienone intermediate is unstable and rapidly undergoes keto-enol tautomerization to restore the aromaticity of the ring, yielding the final, stable product, 2-allyl-4-bromophenol.[\[1\]\[3\]\[8\]](#)

Caption: Reaction mechanism of the aromatic Claisen rearrangement.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the starting material and its subsequent Claisen rearrangement to 2-allyl-4-bromophenol.

Parameter	Value	Reference
Starting Material Synthesis		
Substrate	4-Bromophenol	[9]
Product	1-(allyloxy)-4-bromobenzene	[9]
Yield	82%	[9]
Boiling Point	65-67 °C @ 0.1 mm Hg	[9]
Claisen Rearrangement		
Substrate	1-(allyloxy)-4-bromobenzene	[9]
Product	2-allyl-4-bromophenol	[9]
Reaction Temperature	195 °C	[9]
Reaction Time	4 hours	[9]
Solvent	Dimethylaniline	[9]
Product Properties		
Product Name	2-allyl-4-bromophenol	[10][11][12]
Molecular Formula	C ₉ H ₉ BrO	[10]
Molecular Weight	213.07 g/mol	[10]
Melting Point	50.5 °C	[10]
Boiling Point	138 °C	[10]

Experimental Protocols

This section provides detailed protocols for the synthesis of the precursor, **1-(allyloxy)-4-bromobenzene**, and its subsequent Claisen rearrangement.

Protocol 1: Synthesis of 1-(allyloxy)-4-bromobenzene

This protocol describes the O-alkylation of 4-bromophenol to yield the allyl phenyl ether precursor.

Materials:

- 4-Bromophenol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Allyl chloride
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dimethylformamide (DMF)
- Hexane
- Deionized water
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4)

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Condenser
- Dropping funnel
- Nitrogen or Argon gas inlet
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Set up a dry three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
- To the flask, add sodium hydride (1.17 mol equivalents) slurried in anhydrous DMF.
- Slowly add a solution of 4-bromophenol (1.0 mol equivalent) in anhydrous THF to the NaH slurry at room temperature (25 °C) with stirring.^[9] Allow the reaction to proceed until hydrogen gas evolution ceases.
- Once the formation of the sodium phenoxide is complete, add allyl chloride (1.32 mol equivalents) dropwise to the reaction mixture.
- Heat the mixture to 45 °C and stir for 3 hours.^[9]
- After cooling to room temperature, carefully quench the reaction by pouring the mixture into an excess of cold water.
- Transfer the aqueous mixture to a separatory funnel and extract the product with hexane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
- Purify the crude product by vacuum distillation (boiling point 65-67 °C at 0.1 mm Hg) to obtain pure **1-(allyloxy)-4-bromobenzene** as an oil.^[9]

Protocol 2: Claisen Rearrangement to 2-allyl-4-bromophenol

This protocol details the thermal rearrangement of the synthesized allyl phenyl ether.

Materials:

- **1-(allyloxy)-4-bromobenzene**
- N,N-Dimethylaniline

Equipment:

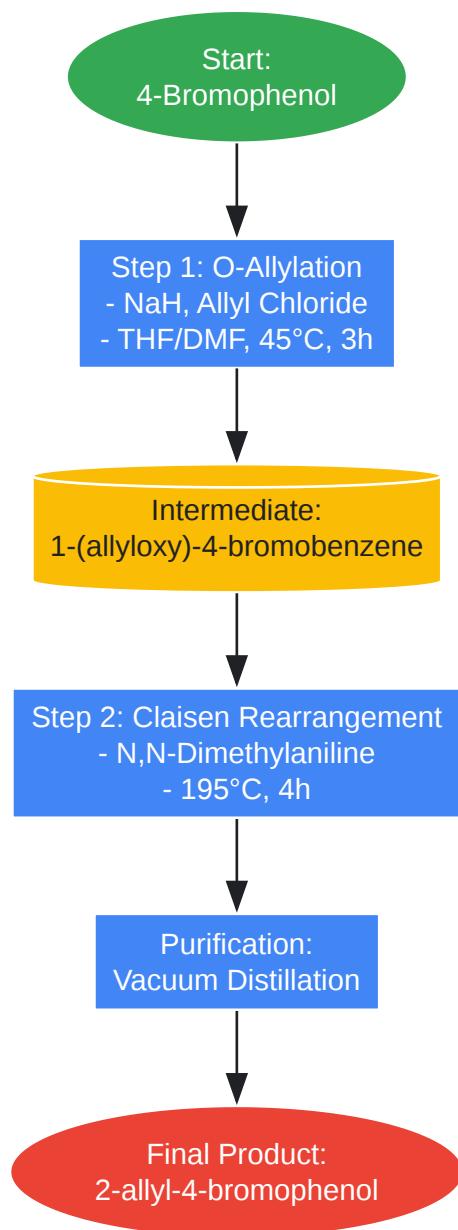
- Round-bottom flask
- Heating mantle with temperature controller and thermocouple
- Reflux condenser
- Magnetic stirrer and stir bar
- Vacuum distillation apparatus

Procedure:

- Place the synthesized **1-(allyloxy)-4-bromobenzene** into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- Add N,N-dimethylaniline as the solvent.
- Heat the mixture to 195 °C and maintain this temperature for 4 hours with continuous stirring.
[9]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Purify the product directly from the reaction mixture by vacuum distillation to yield 2-allyl-4-bromophenol as a solid or high-boiling liquid.[9]

Experimental Workflow

The overall process involves two main stages: the synthesis of the ether precursor followed by its thermal rearrangement.



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Caption: Workflow for the synthesis of 2-allyl-4-bromophenol.

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